4-(1-Acetylazetidin-3-yl)but-2-ynoic acid
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Overview
Description
4-(1-Acetylazetidin-3-yl)but-2-ynoic acid is a chemical compound with a unique structure that includes an azetidine ring and a butynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylazetidin-3-yl)but-2-ynoic acid typically involves the formation of the azetidine ring followed by the introduction of the butynoic acid group. One common method involves the reaction of an appropriate azetidine precursor with acetylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetylazetidin-3-yl)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-(1-Acetylazetidin-3-yl)but-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Acetylazetidin-3-yl)but-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)but-2-ynoic acid
- 4-(Azetidin-3-yl)but-2-ynoic acid
Uniqueness
4-(1-Acetylazetidin-3-yl)but-2-ynoic acid is unique due to its specific acetyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(1-acetylazetidin-3-yl)but-2-ynoic acid |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-5-8(6-10)3-2-4-9(12)13/h8H,3,5-6H2,1H3,(H,12,13) |
InChI Key |
RJCPGZSJFFLBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)CC#CC(=O)O |
Origin of Product |
United States |
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